1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-5-amine
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Overview
Description
1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two methyl groups at positions 1 and 4, and an N-(2-methylpropyl) group at position 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
N-alkylation: The 3,5-dimethylpyrazole can then be alkylated using an appropriate alkyl halide, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate. This results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-amine: Similar structure but with different substitution pattern.
1,4-dimethyl-1H-pyrazol-5-amine: Lacks the N-(2-methylpropyl) group.
1,4-dimethyl-N-(2-ethylpropyl)-1H-pyrazol-5-amine: Similar structure with a different alkyl group.
Uniqueness
1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,4-dimethyl-N-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)5-10-9-8(3)6-11-12(9)4/h6-7,10H,5H2,1-4H3 |
InChI Key |
GWZIKIZOKXPDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC(C)C |
Origin of Product |
United States |
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